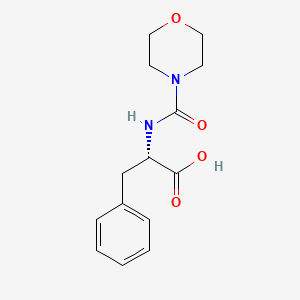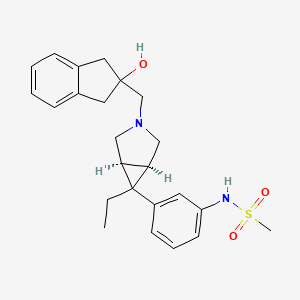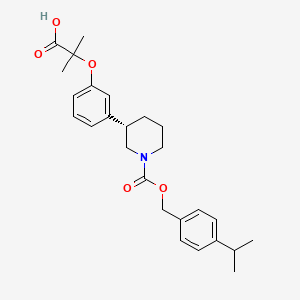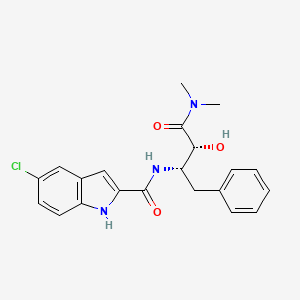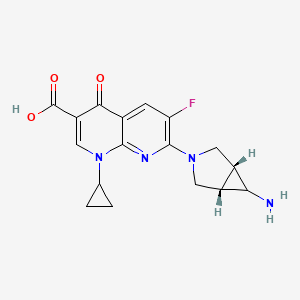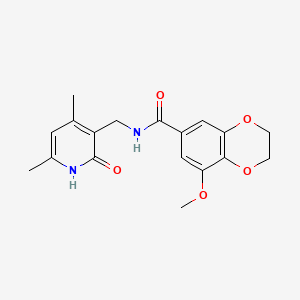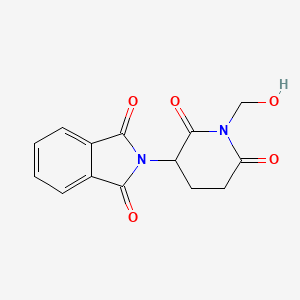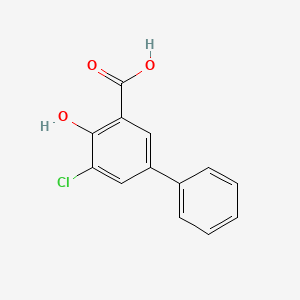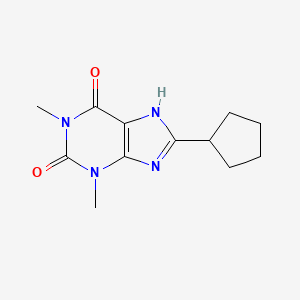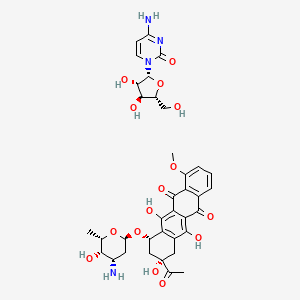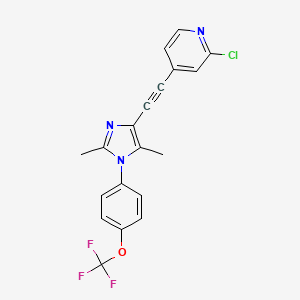
Ctep
Descripción general
Descripción
2-Cloro-4-[2,5-dimetil-1-(4-trifluorometoxifenil)-1H-imidazol-4-iletinil]piridina, comúnmente conocido como CTEP, es un compuesto de investigación desarrollado por Hoffmann-La Roche. Actúa como un antagonista alostérico selectivo del subtipo 5 del receptor de glutamato metabotrópico (mGluR5). Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas en el tratamiento de diversos trastornos neurológicos .
Aplicaciones Científicas De Investigación
2-Cloro-4-[2,5-dimetil-1-(4-trifluorometoxifenil)-1H-imidazol-4-iletinil]piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como una herramienta para estudiar el subtipo 5 del receptor de glutamato metabotrópico (mGluR5) y su papel en diversos procesos químicos.
Biología: Se utiliza para investigar las vías biológicas que implican mGluR5 y su impacto en las funciones celulares.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a mGluR5 para diversas afecciones médicas.
Mecanismo De Acción
2-Cloro-4-[2,5-dimetil-1-(4-trifluorometoxifenil)-1H-imidazol-4-iletinil]piridina ejerce sus efectos uniéndose selectivamente al subtipo 5 del receptor de glutamato metabotrópico (mGluR5) con alta afinidad. Esta unión inhibe la actividad del receptor, modulando así las vías de señalización glutamatérgicas implicadas en diversos procesos neurológicos . La inhibición de mGluR5 ha demostrado tener potencial terapéutico en el tratamiento de varios trastornos neurológicos .
Análisis Bioquímico
Biochemical Properties
CTEP plays a crucial role in biochemical reactions. It interacts with the metabotropic glutamate receptor 5 (mGlu5NAM), a G-protein-coupled receptor widely expressed in the nervous system . The nature of these interactions is allosteric, meaning this compound binds to a site on the mGlu5NAM receptor different from the active site, modulating its activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By modulating the activity of mGlu5NAM, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with mGlu5NAM. As a negative allosteric modulator, it binds to the receptor and decreases its activity. This modulation can lead to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies. Its biological half-life of 48 hours in rodents makes it an ideal tool for chronic studies .
Metabolic Pathways
This compound is involved in the glutamate neurotransmitter metabolic pathway. It interacts with mGlu5NAM, a part of this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. Its lipophilic nature facilitates brain penetration
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. As a modulator of mGlu5NAM, it likely localizes to the same cellular compartments as this receptor
Métodos De Preparación
La síntesis de 2-Cloro-4-[2,5-dimetil-1-(4-trifluorometoxifenil)-1H-imidazol-4-iletinil]piridina implica varios pasos. El protocolo optimizado para su síntesis y purificación se ha reportado que produce el compuesto en un 63%, una mejora significativa sobre los métodos anteriores . La ruta sintética incluye la preparación de intermedios, que se aislan, purifican y caracterizan completamente mediante espectroscopia infrarroja, espectroscopia de resonancia magnética nuclear (RMN) y análisis elemental .
Análisis De Reacciones Químicas
2-Cloro-4-[2,5-dimetil-1-(4-trifluorometoxifenil)-1H-imidazol-4-iletinil]piridina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Comparación Con Compuestos Similares
2-Cloro-4-[2,5-dimetil-1-(4-trifluorometoxifenil)-1H-imidazol-4-iletinil]piridina es único entre los antagonistas del subtipo 5 del receptor de glutamato metabotrópico (mGluR5) debido a su alta selectividad y larga vida media biológica. Compuestos similares incluyen:
Mavoglurant: Otro antagonista de mGluR5 con posibles aplicaciones terapéuticas en el tratamiento del síndrome de X frágil y otros trastornos neurológicos.
Fenobam: Un antagonista de mGluR5 que se ha estudiado por sus propiedades ansiolíticas y analgésicas.
Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad, potencia y aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469986 | |
| Record name | CTEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871362-31-1 | |
| Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ctep | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CTEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CTEP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



